molecular formula C19H14N2O2 B2702570 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 325809-24-3

2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No. B2702570
CAS RN: 325809-24-3
M. Wt: 302.333
InChI Key: OMFMROYPCSSRPV-FYJGNVAPSA-N
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Description

The compound “2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a chemical compound with a molecular weight of 318.33 .


Molecular Structure Analysis

The IUPAC name of this compound is “2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” and its InChI code is "1S/C19H14N2O3/c1-23-18-9-13 (7-8-16 (18)22)12-21-19-15 (11-20)10-17 (24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+" .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with similar structural features, particularly those incorporating the furan ring and methoxyphenyl groups, have been explored for their utility in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with Schiff base derivatives demonstrate significant singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Such compounds leverage the furan ring's ability to absorb light and generate reactive oxygen species, a key mechanism in photodynamic therapy.

Corrosion Inhibition

Furan derivatives are also known for their corrosion inhibition properties. The presence of methoxyphenyl groups can contribute to the adsorption of these molecules onto metal surfaces, forming protective layers against corrosion. Research on related compounds, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, highlights their effectiveness in inhibiting steel corrosion in acidic environments, achieving efficiencies up to 98% (Bentiss et al., 2009). This suggests potential applications for our compound in coatings or additives to protect metals from corrosive processes.

Antimicrobial and Anticancer Activities

Compounds with the furan nucleus and substituted phenyl groups have been evaluated for their biological activities, including antimicrobial and anticancer effects. For example, antipyrine derivatives structurally related to the compound have shown strong antibacterial activities (Zhang, 2011). Furthermore, Mannich bases derived from 1,2,4-triazoles with similar substitution patterns have exhibited anticancer activity against a panel of cell lines (Holla, Veerendra, Shivananda, & Poojary, 2003). These findings open avenues for exploring the compound's potential in developing new antimicrobial and anticancer agents.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial activity, as suggested by studies on similar compounds . Additionally, its synthesis and characterization could be further optimized for potential applications in various fields.

properties

IUPAC Name

2-[(E)-(4-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-22-17-9-7-14(8-10-17)13-21-19-16(12-20)11-18(23-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFMROYPCSSRPV-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
Reactant of Route 2
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2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

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